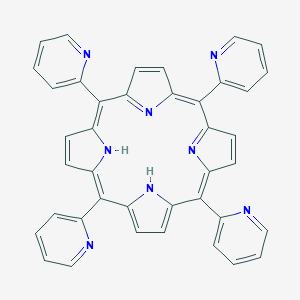

5,10,15,20-Tetrakis(2-pyridyl)porphyrin

Description

Structure

3D Structure

Properties

IUPAC Name |

5,10,15,20-tetrapyridin-2-yl-21,22-dihydroporphyrin | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C40H26N8/c1-5-21-41-25(9-1)37-29-13-15-31(45-29)38(26-10-2-6-22-42-26)33-17-19-35(47-33)40(28-12-4-8-24-44-28)36-20-18-34(48-36)39(27-11-3-7-23-43-27)32-16-14-30(37)46-32/h1-24,45-46H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWOBSIASKLRDBM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C2=C3C=CC(=C(C4=CC=C(N4)C(=C5C=CC(=N5)C(=C6C=CC2=N6)C7=CC=CC=N7)C8=CC=CC=N8)C9=CC=CC=N9)N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C40H26N8 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10408775 | |

| Record name | 5,10,15,20-tetrapyridin-2-yl-21,22-dihydroporphyrin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10408775 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

618.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40904-90-3 | |

| Record name | 5,10,15,20-tetrapyridin-2-yl-21,22-dihydroporphyrin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10408775 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Functionalization

Synthetic Routes to Free-Base 5,10,15,20-Tetrakis(2-pyridyl)porphyrin

The synthesis of the foundational free-base this compound is a critical first step for any further chemical investigation. The primary methods for its preparation involve condensation reactions, with ongoing research focused on optimizing conditions to improve yields and simplify purification.

Pyrrole-Aldehyde Condensation Reactions (e.g., Modified Alder Method)

The most common route to synthesize this compound is through the condensation of pyrrole (B145914) with 2-pyridinecarboxaldehyde (B72084). This reaction is a variation of the Rothemund reaction, with modifications developed by Adler and Longo that have made it a widely adopted method. The Adler-Longo method typically involves refluxing the aldehyde and pyrrole in an acidic solvent, such as propionic acid, in the presence of air, which acts as the oxidizing agent for the intermediate porphyrinogen nih.govchemijournal.com.

Optimization of Reaction Conditions and Yields

The yield of this compound is highly dependent on the reaction conditions. Researchers have explored various parameters to enhance the efficiency of the synthesis. Key factors that influence the outcome include the choice of solvent, reaction temperature, and the concentration of reactants.

While propionic acid is a traditional solvent for the Adler-Longo synthesis, other solvents and solvent systems have been investigated to improve yields and simplify the workup process. For instance, the use of dimethylformamide (DMF) has been shown to be effective, with studies indicating that refluxing the reaction mixture in DMF followed by stirring at room temperature in the air can lead to satisfactory yields acs.orgacs.org. The purity of the solvent has been found to not have a significant impact on the yield, allowing for the use of reagent-grade solvents acs.orgacs.org. Mixed solvent systems, such as propionic acid/valeric acid/m-nitrotoluene, have also been explored to enhance yields of meso-substituted porphyrins arkat-usa.org.

The reaction time is another critical parameter. Prolonged refluxing does not always lead to higher yields and can sometimes result in the formation of undesirable byproducts acs.orgacs.org. Optimization studies have shown that a reflux time of around 1.5 to 2 hours in DMF, followed by overnight stirring, can be optimal orientjchem.orgacs.orgacs.org. The concentration of the reactants also plays a role, with studies on similar porphyrin syntheses suggesting that a reactant concentration of around 0.1 M often provides the maximal yield arkat-usa.org. Yields for the synthesis of this compound have been reported in the range of 10-30%, with a specific reported yield of 22% nih.govmdpi.com.

| Porphyrin | Aldehyde | Solvent | Reaction Conditions | Yield (%) | Reference |

|---|---|---|---|---|---|

| This compound | 2-Pyridinecarboxaldehyde | Propionic Acid | Reflux | 22 | mdpi.com |

| 5,10,15,20-Tetraphenylporphyrin | Benzaldehyde | Propionic Acid/Valeric Acid/m-Nitrotoluene | Reflux | Higher than single carboxylic acid solvent | arkat-usa.org |

| 5,10,15,20-Tetrakis(4-methoxyphenyl)porphyrin | p-Anisaldehyde | DMF | Reflux 1.5h, then stir overnight | 29 | acs.org |

| 5,10,15,20-Tetrakis(4-methoxyphenyl)porphyrin | p-Anisaldehyde | 1-Butanol | Reflux | 7 | acs.org |

Purification Strategies for Porphyrin Isolation (e.g., Column Chromatography, Recrystallization)

Following the synthesis, the crude porphyrin product contains various impurities, including unreacted starting materials, polymeric byproducts, and partially formed macrocycles. Therefore, a multi-step purification process is essential to isolate the desired this compound.

The initial workup often involves filtering the reaction mixture and washing the solid with solvents like methanol or water to remove the acidic solvent and some impurities orientjchem.orgnih.gov. A key purification technique is column chromatography. Silica gel is commonly used as the stationary phase. The choice of eluent is crucial for effective separation. A common mobile phase is a mixture of chloroform (B151607) (CHCl3) and ethanol (EtOH), with a typical ratio of 95:5 mdpi.com. Other solvent systems, such as chloroform-ethyl acetate (B1210297) (9:1), have also been employed nih.gov. The deep purple color of the porphyrin allows for visual tracking of the desired fraction during chromatography.

After column chromatography, recrystallization is often performed to obtain highly pure, crystalline this compound. A common solvent system for recrystallization is a mixture of chloroform and a non-polar solvent like n-hexane mdpi.com. The porphyrin is dissolved in a minimum amount of chloroform, and n-hexane is added to induce precipitation of the purified product as violet purple crystals mdpi.com.

Post-Synthetic Modifications and Derivatization

Once the free-base this compound is synthesized and purified, it can be subjected to a variety of post-synthetic modifications to alter its properties and introduce new functionalities. These modifications can target the pyridyl nitrogen atoms or the peripheral positions of the meso-aryl rings.

N-Alkylation of Pyridyl Groups (e.g., N-Methylation) and its Impact on Electronic Structure

The nitrogen atoms of the four pyridyl groups are susceptible to N-alkylation, a reaction that converts the neutral porphyrin into a tetracationic species. N-methylation is a common example of this modification, typically achieved by reacting the porphyrin with an alkylating agent such as methyl iodide or dimethyl sulfate. This transformation has a profound impact on the electronic structure and solubility of the porphyrin.

The introduction of positive charges on the peripheral pyridyl groups significantly alters the electron distribution within the porphyrin macrocycle. This change in electronic structure is readily observed in the UV-Vis absorption spectrum. N-methylation generally leads to a red-shift of the Soret and Q bands, indicative of a change in the energy levels of the frontier molecular orbitals. The resulting tetracationic porphyrin, 5,10,15,20-tetrakis(N-methyl-2-pyridyl)porphyrin, exhibits greatly enhanced solubility in polar solvents, particularly water, which is a key property for various applications. Theoretical studies on similar N-methylated pyridylporphyrins have shown that the electrostatic potential density and π-conjugation are modified, affecting the UV-Vis spectral profile researchgate.net. The introduction of positive charges on the pyridyl substituents is expected to decrease the basicity of the central nitrogen atoms of the porphyrin core researchgate.net.

Peripheral Substitution Reactions on meso-Aryl Moieties

Further functionalization of this compound can be achieved through substitution reactions on the meso-pyridyl rings. These reactions allow for the introduction of a wide range of functional groups, enabling the fine-tuning of the porphyrin's properties.

While direct electrophilic substitution on the pyridyl rings of the porphyrin can be challenging, modern cross-coupling reactions provide a versatile platform for their functionalization. For instance, if the porphyrin is synthesized with halogenated pyridyl aldehydes (e.g., 2-bromo-5-pyridinecarboxaldehyde), the resulting halogenated porphyrin can undergo palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, to introduce new aryl or alkyl groups. This strategy has been successfully applied to other meso-aryl porphyrins to create complex, sterically hindered "bis-pocket" structures acs.org.

Another approach involves the synthesis of porphyrins with functional groups on the pyridyl rings that can be further modified. For example, a porphyrin with bromomethylphenyl groups can undergo nucleophilic substitution with pyridine (B92270) derivatives to attach additional pyridyl moieties mdpi.com. While not directly on the pyridyl ring of the core, this demonstrates a strategy for elaborating the peripheral structure. Oxidative C-N fusion reactions have also been reported for meso-pyridin-2-ylthioporphyrins, where a new bond is formed between the pyridyl nitrogen and a β-pyrrolic position of the porphyrin, leading to a fused pyridinium-porphyrin structure acs.org. This type of reaction highlights the potential for creating extended π-systems through peripheral modifications.

Targeted Functionalization for Specific Research Applications

The peripheral pyridyl nitrogen atoms of this compound (H₂T(2-Py)P) serve as versatile sites for targeted functionalization, enabling the synthesis of derivatives with tailored properties for specific research applications. These modifications leverage the core structure of the porphyrin to create advanced materials and molecular systems.

One significant area of application is in the development of novel therapeutic agents. By coordinating ruthenium complexes to the pyridyl groups, researchers have synthesized compounds with potential applications in anticancer treatments. For example, the compound meso-5,10,15,20-tetrakis{4(chloro-bis-bipyridyl ruthenium(II)) pyridyl} porphyrin has been synthesized and evaluated for its cytotoxic activity against human lymphoma cancer cells. orientjchem.org This strategy aims to combine the photosensitizing properties of the porphyrin with the cytotoxic effects of the metal fragment to create a synergistic antitumor effect. orientjchem.org

Another key application is the creation of water-soluble porphyrin derivatives for biological investigations. The ortho, meta, and para isomers of cationic N-alkylpyridylporphyrins and their corresponding Zn(II) complexes have been studied for their photodynamic properties. nih.gov N-alkylation of the pyridyl nitrogen atoms imparts a positive charge, significantly increasing the water solubility of the macrocycle. These cationic porphyrins have been explored as photosensitizers for the photooxidation of NADH and as bactericidal agents, even against antibiotic-resistant strains. nih.gov

Furthermore, functionalization is employed to develop ligands for specific biological targets, such as G-quadruplex DNA. Researchers have synthesized tetracationic porphyrin derivatives designed to interact with and stabilize G-quadruplex structures, which are implicated in cancer and other diseases. mdpi.com In one approach, the cationic moieties were positioned further from the porphyrin core to better interact with the phosphate groups on the G-quadruplex loops, demonstrating a rational design approach to targeted molecular recognition. mdpi.com

The following table summarizes examples of targeted functionalization of pyridyl porphyrins and their intended applications.

Interactive Data Table: Examples of Functionalized Pyridyl Porphyrins

| Derivative | Functionalization | Intended Application | Key Finding |

|---|---|---|---|

| Ruthenium-Coordinated TPyP | Coordination of [Ru(bipy)₂Cl]⁺ groups to pyridyl nitrogens | Anticancer Agent | Compound exhibits cytotoxicity against human lymphoma cancer cells. orientjchem.org |

| Cationic N-Alkylpyridylporphyrins | N-alkylation of pyridyl groups to create cationic charges | Photosensitizers, Antibacterial Agents | Effective in photo-killing E. coli, including antibiotic-resistant strains. nih.gov |

Atropisomerism in ortho-Pyridyl Porphyrins

The substitution of the porphyrin core at the meso positions with 2-pyridyl groups introduces a significant stereochemical feature known as atropisomerism. This phenomenon arises from the hindered rotation of the pyridyl rings around the single bond connecting them to the porphyrin macrocycle. ulisboa.pt The steric interaction between the hydrogen atoms on the pyridyl rings (in the ortho position relative to the macrocycle) and the β-hydrogens of the porphyrin's pyrrole rings creates a substantial energy barrier to rotation. ulisboa.pt

This rotational barrier is high enough at room temperature to prevent free rotation, leading to the existence of stable, isolable rotational isomers, or atropisomers. ulisboa.ptnih.gov This is analogous to the well-known atropisomerism in ortho-substituted biphenyl compounds. ulisboa.pt For a tetra-ortho-substituted porphyrin like this compound, there are four possible atropisomers, distinguished by the orientation of the pyridyl groups with respect to the plane of the porphyrin. researchgate.net

Atropisomeric Conformations and Their Characterization

The four atropisomers of an ortho-substituted tetraphenyl- or tetrapyridyl-porphyrin are defined by the distribution of the ortho-substituents (or in this case, the nitrogen atoms of the pyridyl rings) on either side of the porphyrin plane. The conformations are designated using "α" for a pyridyl group pointing "up" and "β" for a pyridyl group pointing "down".

The four possible atropisomeric conformations are:

α,α,α,α (or α⁴): All four pyridyl groups are on the same side of the porphyrin plane.

α,α,α,β: Three pyridyl groups are on one side, and one is on the opposite side.

α,α,β,β (cis-2,2): Two adjacent pyridyl groups are on one side, and the other two adjacent groups are on the opposite side.

α,β,α,β (trans-2,2): Pyridyl groups on opposite sides of the porphyrin are on the same face.

Characterization of these atropisomers relies heavily on spectroscopic methods, particularly Nuclear Magnetic Resonance (NMR) spectroscopy, as well as X-ray crystallography. nih.govresearchgate.net

NMR Spectroscopy: ¹H NMR is a powerful tool for identifying and differentiating atropisomers in solution. The unique spatial arrangement of the pyridyl groups in each isomer leads to distinct chemical shifts for the protons on the porphyrin and the substituent groups. The inner N-H protons of the porphyrin core are particularly sensitive to the macrocycle's symmetry and planarity, often showing different signals for each atropisomer. mdpi.com However, due to the high symmetry of some isomers (like the α⁴ and α,β,α,β forms), their spectra can be very similar, and signal overlap can make unambiguous assignment challenging. nih.gov Advanced 1D and 2D NMR techniques are often required for full characterization. nih.gov

X-ray Crystallography: This technique provides the most definitive characterization of a single atropisomer's conformation in the solid state. nih.gov It allows for precise measurement of bond angles and distances, confirming the spatial orientation of the pyridyl substituents relative to the porphyrin plane. researchgate.net

The following table outlines the different atropisomers and the primary methods used for their characterization.

Interactive Data Table: Atropisomers of ortho-Pyridyl Porphyrins and Characterization Methods

| Atropisomer | Description | Symmetry | Primary Characterization Technique(s) |

|---|---|---|---|

| α,α,α,α (α⁴) | All four pyridyl groups on one side. | High | NMR Spectroscopy, X-ray Crystallography nih.gov |

| α,α,α,β | Three pyridyl groups on one side, one on the other. | Low | NMR Spectroscopy ulisboa.pt |

| α,α,β,β | Adjacent pairs of pyridyl groups on opposite sides. | Low | NMR Spectroscopy nih.gov |

Stereochemical Control and Molecular Engineering Approaches

The existence of stable atropisomers is not merely a structural curiosity; it serves as a powerful tool for molecular engineering. researchgate.netnih.gov By controlling the stereochemistry of the porphyrin, chemists can design and construct molecules with specific three-dimensional shapes, cavities, and functionalities. researchgate.net

Stereochemical control is typically achieved by modulating the energy barrier to rotation. Increasing the steric bulk on the ortho-substituents of the meso-aryl groups further hinders rotation, effectively "locking" the atropisomeric conformations and reducing the rate of interconversion. nih.gov This allows for the separation and isolation of individual atropisomers.

These conformationally restricted porphyrins have been utilized in a wide range of applications:

Biomimetic Models: One of the earliest and most famous applications was the development of "picket-fence" porphyrins by Collman and coworkers. They utilized the α⁴-atropisomer of a tetra(ortho-substituted phenyl)porphyrin to create a sterically protected pocket on one side of the porphyrin plane, mimicking the oxygen-binding site of hemoproteins. nih.gov

Molecular Recognition: The fixed cavities and clefts created by the atropisomers can be designed to selectively bind specific guest molecules. The defined spatial arrangement of functional groups on the pyridyl rings can lead to highly specific host-guest interactions. nih.gov

Asymmetric Catalysis: Chiral porphyrin atropisomers can be used as ligands in metal complexes to create chiral catalysts for asymmetric reactions. The well-defined chiral environment around the metal center can induce high enantioselectivity in the products.

Atropisomerism transforms the planar porphyrin scaffold into a versatile three-dimensional platform, enabling the rational design of complex molecular architectures for advanced applications in catalysis, molecular recognition, and medicinal chemistry. researchgate.netnih.gov

Coordination Chemistry of 5,10,15,20 Tetrakis 2 Pyridyl Porphyrin Complexes

Metalation Reactions and Metal-Porphyrin Complex Formation

The insertion of a metal ion into the porphyrin core, a process known as metalation, is a fundamental reaction in porphyrin chemistry. This process involves the replacement of the two inner imino protons (N-H) with a metal ion, leading to the formation of a stable metalloporphyrin complex.

The synthesis of metal complexes of H₂T(2-Py)P has been achieved with a variety of metal ions, including Sn(IV), Pt(II), Ru(II), In(III), Zn(II), Co(II), Mn(III), Fe(III), and V(IV). The general approach involves reacting the free-base porphyrin with a salt of the desired metal in a high-boiling point solvent.

Sn(IV) Complexes: The synthesis of (trans-dihydroxo)[5,10,15,20-tetrakis(2-pyridyl)porphyrinato]tin(IV) is accomplished by reacting H₂T(2-Py)P with tin(II) chloride in pyridine (B92270) under reflux, followed by hydrolysis. mdpi.com This method results in a high yield of the hexacoordinate Sn(IV) complex with two hydroxo ligands in the axial positions. mdpi.comresearchgate.net

Pt(II) and Pd(II) Complexes: The synthesis of platinum(II) and palladium(II) complexes can be achieved by reacting the pyridyl groups of the porphyrin with suitable metal precursors. For instance, treating cis-Pt(DMSO)₂Cl₂ with one equivalent of a pyridylporphyrin yields a cis-monoporphyrin complex. iastate.edu Similarly, reaction with trans-Pd(DMSO)₂Cl₂ leads to the formation of trans-bisporphyrin assemblies. iastate.edu

Ru(II) Complexes: Ruthenium(II) complexes of tetra(pyridyl)porphyrins have been synthesized by coordinating the peripheral pyridyl nitrogens to ruthenium centers. acs.orgnih.gov For example, a 1:4 hybrid complex, [{Ru(bpy)(trpy)}₄(μ₄-H₂Py₄P)]⁸⁺, has been prepared and structurally characterized. acs.orgnih.gov Light-harvesting ruthenium porphyrin complexes with BODIPY units have also been synthesized from [RuII(L-Por)(CO)] precursors. rsc.org

In(III) Complexes: Indium(III) complexes of related porphyrazines, which share structural similarities with porphyrins, have been synthesized, suggesting similar methodologies could be applied to H₂T(2-Py)P. nih.gov

Zn(II) Complexes: Zinc(II) insertion is typically straightforward. For the related 5,10,15,20-tetra(4-pyridyl) porphyrin, the zinc complex (ZnTPyP) was synthesized by refluxing the free-base porphyrin with zinc acetate (B1210297) in a mixture of glacial acetic acid and dimethylformamide (DMF). rjpbcs.com A similar approach can be used for the 2-pyridyl isomer.

Co(II) Complexes: Cobalt(II) complexes are generally prepared by reacting the free-base porphyrin with a cobalt(II) salt, such as cobalt(II) acetate, in a suitable solvent like DMF. researchgate.netcas.cz The paramagnetic nature of Co(II) porphyrins is a key characteristic. researchgate.net

Mn(III) Complexes: The synthesis of manganese(III) complexes often involves the reaction of the free-base porphyrin with manganese(II) chloride in a mixture of DMF and pyridine under reflux. rsc.org A series of Mn(III) complexes of meso-tetrakis(ortho-N-alkylpyridyl)porphyrins have been synthesized and characterized. researchgate.net

Fe(III) and V(IV) Complexes: While specific synthesis details for Fe(III) and V(IV) complexes of H₂T(2-Py)P are less commonly detailed in the provided context, the general methods involving refluxing the porphyrin with an appropriate metal salt in a high-boiling solvent are applicable.

Table 1: Synthetic Methods for Metal Complexes of Tetrakis(2-pyridyl)porphyrin and Related Porphyrins

| Metal Ion | Precursor | Solvent | Conditions | Reference(s) |

|---|---|---|---|---|

| Sn(IV) | SnCl₂·2H₂O | Pyridine | Reflux, followed by hydrolysis | mdpi.comresearchgate.net |

| Pt(II) | cis-Pt(DMSO)₂Cl₂ | Dichloromethane | Ambient temperature | iastate.edu |

| Ru(II) | [Ru(bpy)(trpy)Cl₂] | Not specified | Not specified | acs.orgnih.gov |

| Zn(II) | Zn(OAc)₂ | Acetic acid/DMF | Reflux | rjpbcs.com |

| Co(II) | Co(OAc)₂ | DMF | Reflux | researchgate.netcas.cz |

| Mn(III) | MnCl₂·4H₂O | DMF/Pyridine | Reflux | rsc.org |

The nature of the incorporated metal ion and its oxidation state significantly dictates the coordination properties of the resulting metalloporphyrin. This influence is manifested in the geometry of the complex, its ability to bind axial ligands, and its electronic and redox properties.

Coordination Geometry: The size and electronic configuration of the metal ion determine whether it sits (B43327) within the plane of the four porphyrin nitrogen atoms or is displaced out of the plane. For instance, smaller ions like Ni(II) typically form square planar complexes, while larger ions or those with axial ligands, such as Sn(IV), adopt a square pyramidal or octahedral geometry. mdpi.comresearchgate.net In the case of (trans-dihydroxo)[5,10,15,20-tetrakis(2-pyridyl)porphyrinato]tin(IV), the Sn(IV) ion is hexacoordinated with the two hydroxo groups occupying the axial positions. mdpi.comresearchgate.net

Redox Properties: The oxidation state of the central metal ion has a profound effect on the redox potential of the porphyrin complex. For example, in manganese porphyrins, the Mn(III)/Mn(II) redox couple is a key feature. researchgate.net The electron-withdrawing or -donating nature of peripheral substituents can further tune these redox potentials. researchgate.net For zinc tetrakis(arylethynyl)porphyrins, the first reduction potential is significantly shifted compared to that of ZnTPP, demonstrating the influence of the meso-substituents. rsc.org

Axial Ligation: The ability of a metalloporphyrin to bind additional ligands in the axial positions is strongly dependent on the metal ion. Metals with a higher oxidation state and a propensity for higher coordination numbers, such as Sn(IV), Fe(III), and Mn(III), readily form hexacoordinate complexes. mdpi.comresearchgate.netrsc.org In contrast, metals like Co(II) can exist as four-coordinate species but can also bind axial ligands to form five- or six-coordinate complexes. researchgate.net The presence of the peripheral pyridyl groups in H₂T(2-Py)P can also influence axial ligation through electronic and steric effects. researchgate.net

Axial Ligation and its Role in Complex Structure and Reactivity

Axial ligands are molecules or ions that coordinate to the central metal ion of a metalloporphyrin, perpendicular to the porphyrin plane. They play a crucial role in modulating the electronic structure, and consequently, the chemical and physical properties of the complex.

The formation of axial ligand complexes is a key feature of many metalloporphyrins. A well-studied example is the (trans-dihydroxo)[5,10,15,20-tetrakis(2-pyridyl)porphyrinato]tin(IV) complex. mdpi.comresearchgate.net

Synthesis: This complex is synthesized by the metalation of H₂T(2-Py)P with a tin(II) salt in the presence of air, which oxidizes the tin to the +4 state, followed by hydrolysis to introduce the dihydroxo ligands. mdpi.com

Characterization: The presence and nature of the axial ligands are confirmed through various spectroscopic techniques. In the case of the dihydroxo Sn(IV) complex, ¹H NMR and ¹³C NMR spectroscopy, FT-IR spectroscopy, and ESI-MS spectrometry are used for full characterization. mdpi.comresearchgate.net The hydroxo ligands can be readily converted to other axial ligands, such as alkoxides or carboxylates, through acidolysis, leading to a variety of hexacoordinate Sn(IV)-porphyrin complexes. mdpi.com

The hydroxo ligands in Sn(IV)-porphyrins can act as hydrogen bond acceptors. mdpi.com This, in conjunction with the peripheral pyridyl groups which can act as hydrogen bond donors or coordinate to other metal centers, allows for the construction of supramolecular assemblies. mdpi.comresearchgate.net The electronic communication between the axial ligands and the peripheral pyridyl groups can be transmitted through the porphyrin π-system, affecting the electronic absorption and emission properties of the complex. researchgate.net

Multi-Porphyrin Arrays and Polynuclear Complexes

The presence of the peripheral pyridyl groups in H₂T(2-Py)P provides a handle for the construction of multi-porphyrin arrays and polynuclear complexes. These supramolecular structures are of great interest due to their potential applications in areas such as artificial photosynthesis, molecular electronics, and catalysis.

Formation: These arrays are typically formed by coordinating the peripheral pyridyl nitrogen atoms to a second metal ion or a metalloporphyrin complex that has available coordination sites. For example, Sn(IV)-porphyrins with additional binding sites are excellent building blocks for creating sophisticated multi-porphyrin arrays. mdpi.com The reaction of a tetra(4-pyridyl)porphyrin Sn(IV) complex with Ag(I) ions has been shown to create a two-dimensional coordination framework. koreascience.kr

Types of Arrays: A variety of architectures can be envisioned, including linear dimers, trimers, and more complex three-dimensional structures. The geometry of the final array is dictated by the coordination preference of the linking metal ion and the steric constraints imposed by the porphyrin units.

Properties: The electronic coupling between the porphyrin units in these arrays can lead to unique photophysical and electrochemical properties. For instance, efficient energy or electron transfer between the porphyrin units can occur, mimicking processes found in natural photosynthetic systems. The study of heterobimetallic porphyrazine complexes, which are structurally related to porphyrins, provides insight into the formation and properties of such polynuclear systems. acs.org

Spectroscopic and Photophysical Investigations

Electronic Absorption Spectroscopy (UV-Vis) Studies

The UV-Vis absorption spectrum of a porphyrin is defined by two primary features: an extremely intense band in the near-UV region, known as the Soret band, and a series of weaker bands in the visible region, referred to as Q-bands. These bands arise from π-π* electronic transitions within the highly conjugated porphyrin macrocycle. The widely accepted four-orbital model proposed by Gouterman attributes these transitions to the two highest occupied molecular orbitals (HOMO) and the two lowest unoccupied molecular orbitals (LUMO).

For the free-base 5,10,15,20-Tetrakis(2-pyridyl)porphyrin, the electronic spectrum exhibits a classic pattern for a porphyrin of D₂h symmetry. The Soret band, or B-band, appears as a single, intense peak. In the visible region, due to the reduced symmetry caused by the two inner hydrogen atoms, four distinct Q-bands are typically observed. semanticscholar.orgnih.gov

In a chloroform (B151607) solvent, H₂T(2-Py)P displays an intense Soret band at approximately 419 nm. The four associated Q-bands are located at 516 nm, 552 nm, 593 nm, and 650 nm. researchgate.net The presence of four Q-bands is a hallmark of free-base porphyrins, originating from transitions to the two lowest excited singlet states (S₁ and S₂) and their vibrational overtones. nih.gov

| Band Type | Wavelength (λmax, nm) | Molar Extinction Coefficient (log ε) |

|---|---|---|

| Soret | 419 | 5.73 |

| Q-Bands | 516 | 4.60 |

| 552 | 4.43 | |

| 593 | 4.15 | |

| 650 | 4.07 |

The insertion of a metal ion into the porphyrin core dramatically alters the electronic absorption spectrum. This change is primarily due to an increase in the molecule's symmetry. Upon metalation, the porphyrin typically adopts a more symmetric D₄h configuration, which lifts the degeneracy of the LUMOs. semanticscholar.org This results in a simplification of the Q-band region, which usually collapses into two bands (α and β bands), corresponding to the primary electronic transition and a vibronic overtone, respectively. nih.gov

This effect is clearly observed in the (trans-Dihydroxo)Sn(IV) complex of H₂T(2-Py)P. The Soret band experiences a slight red-shift to 427 nm. researchgate.netmdpi.com The Q-band region simplifies, showing bands at 522 nm, 560 nm, and 600 nm. researchgate.netmdpi.com The change from four Q-bands in the free-base to fewer, more distinct bands in the metallated complex is a direct consequence of the increased molecular symmetry. semanticscholar.orgmdpi.com Molecular interactions, such as protonation of the pyridyl nitrogen atoms in acidic conditions, can also induce significant shifts in the absorption bands by altering the electronic distribution within the macrocycle. mdpi.com

| Band Type | Wavelength (λmax, nm) |

|---|---|

| Soret | 427 |

| Q-Bands | 522 |

| 560 | |

| 600 |

Fluorescence Spectroscopy Studies

Porphyrins are often fluorescent, emitting light upon relaxation from the first excited singlet state (S₁) to the ground state (S₀). The properties of this emission are highly dependent on the porphyrin's structure and environment.

Following excitation into the Soret band, free-base H₂T(2-Py)P exhibits a characteristic two-band emission profile in chloroform, with peaks observed at approximately 653 nm and 712 nm. researchgate.net These two bands correspond to fluorescence from the lowest excited singlet state to the ground vibrational state (0-0 transition) and to the first vibrational level of the ground state (0-1 transition), respectively.

Upon metalation with Sn(IV), the fluorescence spectrum shifts. The (trans-Dihydroxo)Sn(IV) complex shows emission peaks at 601 nm and 652 nm. mdpi.com The fluorescence quantum yield (ΦF), which measures the efficiency of the emission process, is a critical parameter. For tin(IV) porphyrins, the quantum yield is generally modest; for instance, the related Sn(IV)tetraphenylporphyrin has a reported ΦF of approximately 0.025. researchgate.net The yield can be significantly influenced by the nature of axial ligands and peripheral substituents, as well as by aggregation, which often provides non-radiative decay pathways that reduce fluorescence. acs.orgacs.org

| Compound | Solvent | Emission Wavelengths (nm) |

|---|---|---|

| H₂T(2-Py)P | Chloroform | 653, 712 |

| (trans-Dihydroxo)Sn(IV)-[H₂T(2-Py)P] | Not Specified | 601, 652 |

The luminescence of porphyrins can be quenched by various external species through several mechanisms. A particularly important quencher is molecular oxygen (O₂), which is a ground-state triplet molecule. The interaction between an excited porphyrin and O₂ can lead to the quenching of the porphyrin's excited triplet state. itn.pt This process is the basis for many luminescent oxygen sensors. worldscientific.com The quenching occurs via energy transfer from the porphyrin triplet state to oxygen, generating highly reactive singlet oxygen (¹O₂) and returning the porphyrin to its ground state. The efficiency of this quenching is often high, with quenching efficiencies (Φq) reported to be as high as 0.99 for related metalloporphyrins. worldscientific.com Other quenching mechanisms include photoinduced electron transfer (PET) and Förster resonance energy transfer (FRET), which can occur when the porphyrin is in proximity to suitable electron acceptors/donors or other chromophores. ufpe.br

Time-resolved fluorescence spectroscopy provides information on the lifetime of the excited states. The fluorescence lifetime (τF) is the average time a molecule spends in the excited singlet state before returning to the ground state. For a reference compound like Sn(IV)tetraphenylporphyrin, the singlet state lifetime is reported to be around 1.21 ns. researchgate.net

In addition to the short-lived singlet state, porphyrins can populate a long-lived triplet state via intersystem crossing. The lifetime of this triplet state (τT) is significantly longer, often in the microsecond range. For related Sn(IV) porphyrins, triplet lifetimes have been measured in the range of 1.98 µs to 3.88 µs. researchgate.net This long-lived triplet state is particularly susceptible to quenching by molecular oxygen, a key process in photodynamic therapy and oxygen sensing applications. researchgate.net

| Excited State | Compound Family | Lifetime (τ) |

|---|---|---|

| Singlet (S₁) | Sn(IV)tetraphenylporphyrin | ~1.21 ns |

| Triplet (T₁) | Axially substituted Sn(IV) porphyrins | 1.98 - 3.88 µs |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure and dynamics of porphyrin molecules. Both ¹H NMR and variable temperature NMR studies have been employed to understand the intricacies of this compound.

¹H NMR for Structural Elucidation and Conformation Analysis

The ¹H NMR spectrum of free-base this compound (H₂T(2-Py)P) in deuterated chloroform (CDCl₃) provides key information for its structural confirmation. The characteristic signals for the porphyrin macrocycle and the peripheral pyridyl groups are readily identified. The inner N-H protons of the porphyrin core appear as a singlet at a significantly upfield chemical shift of approximately -2.84 ppm. This pronounced shielding is a hallmark of the diatropic ring current of the aromatic porphyrin macrocycle.

The protons on the β-positions of the pyrrole (B145914) rings resonate as a singlet at around 8.85 ppm. The protons of the four pyridyl substituents give rise to a set of multiplets in the aromatic region. Specifically, the signals have been assigned as follows: a multiplet at 7.71 ppm for the H4-pyridyl protons, a multiplet at 7.89 ppm for the H3-pyridyl protons, a multiplet at 8.21 ppm for the H5-pyridyl protons, and a singlet at 9.14 ppm for the H2-pyridyl protons. mdpi.com

A significant aspect of the conformational analysis of this compound is the phenomenon of atropisomerism. Due to the steric hindrance between the pyridyl groups at the meso positions and the β-hydrogens of the porphyrin core, free rotation around the C-C single bond connecting the pyridyl ring to the porphyrin macrocycle is restricted. This restricted rotation leads to the existence of different conformational isomers, or atropisomers, which can be distinguished by NMR spectroscopy. Studies on related ortho-substituted tetraphenylporphyrins have shown that these atropisomers can interconvert at a rate that is dependent on temperature. In the case of the N-methylated derivative, 2-N-(methylpyridiniumyl)porphyrin, the rotation of the peripheral pyridinium (B92312) ring is prevented, highlighting the significant steric barrier. nih.gov

| Proton | Chemical Shift (ppm) in CDCl₃ | Multiplicity |

| NH (inner) | -2.84 | s |

| β-pyrrole | 8.85 | s |

| H4-Pyridyl | 7.71 | m |

| H3-Pyridyl | 7.89 | m |

| H5-Pyridyl | 8.21 | m |

| H2-Pyridyl | 9.14 | s |

Table 1: ¹H NMR Chemical Shifts of this compound in CDCl₃. mdpi.com

Variable Temperature NMR Studies for Dynamic Processes

While specific variable temperature NMR data for this compound is not extensively reported in the reviewed literature, the principles of such studies on analogous porphyrins are well-established. Dynamic NMR (DNMR) spectroscopy is the primary technique used to investigate the kinetics of conformational changes, such as the rotation of the meso-aryl groups in tetraarylporphyrins.

By monitoring the changes in the ¹H NMR spectrum as a function of temperature, the coalescence of signals corresponding to different atropisomers can be observed. From the coalescence temperature and the chemical shift differences between the exchanging sites, the activation energy for the rotational barrier can be calculated. These studies provide quantitative information about the energy landscape of the conformational isomers and the timescale of their interconversion.

Other Vibrational and Resonance Spectroscopies (e.g., FT-IR, EPR)

In addition to NMR, other spectroscopic techniques such as Fourier-Transform Infrared (FT-IR) and Electron Paramagnetic Resonance (EPR) spectroscopy provide complementary information about the vibrational modes and electronic structure of this compound and its metal complexes.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy probes the vibrational modes of a molecule, providing a fingerprint of the functional groups present. For porphyrins, characteristic IR bands are associated with the stretching and bending vibrations of the porphyrin macrocycle and its substituents.

In the FT-IR spectrum of a tin(IV) complex of this compound, several key absorption peaks have been identified. The peaks at approximately 3050 cm⁻¹, 1580 cm⁻¹, and 1430 cm⁻¹ are attributed to the stretching vibrations of C-H, C=C, and C-N bonds within the pyrrole rings, respectively. The bending vibration of C-H bonds and the out-of-plane bending vibration of C-H in the aromatic rings are observed at around 1025 cm⁻¹ and 795 cm⁻¹, respectively. mdpi.com For the related free-base 5,10,15,20-tetrakis(4-pyridyl)porphine, the N-H stretching vibration is observed at 3306 cm⁻¹. researchgate.net

| Wavenumber (cm⁻¹) | Assignment (for Sn(IV) complex) |

| ~3050 | C-H stretching (pyrrole) |

| ~1580 | C=C stretching (pyrrole) |

| ~1430 | C-N stretching (pyrrole) |

| ~1025 | C-H bending (aromatic) |

| ~795 | C-H out-of-plane bending (aromatic) |

Table 2: Characteristic FT-IR Bands for a Metal Complex of this compound. mdpi.com

Electron Paramagnetic Resonance (EPR) Spectroscopy

EPR spectroscopy is a technique specifically used to study species with unpaired electrons, making it invaluable for the characterization of paramagnetic metal complexes of porphyrins. The free-base this compound is diamagnetic and therefore EPR silent. However, its complexes with paramagnetic metal ions, such as Mn(III) or Cu(II), exhibit characteristic EPR spectra.

The EPR spectrum of a manganese(III) complex of meso-tetrakis(2-pyridyl) porphyrin provides information about the electronic environment of the manganese ion. The position (g-value) and hyperfine splitting pattern of the EPR signal are sensitive to the coordination geometry and the nature of the ligands bound to the metal center. Studies on manganese complexes of isomeric pyridylporphyrins have been conducted, revealing the influence of the pyridyl nitrogen position on the electronic structure of the metal center.

Similarly, copper(II) complexes of porphyrins, having a d⁹ electronic configuration, are paramagnetic and can be studied by EPR. The EPR spectra of Cu(II) porphyrins typically show axial symmetry, with distinct g-values for the magnetic field parallel (g∥) and perpendicular (g⊥) to the principal axis of the molecule. The hyperfine coupling to the copper nucleus (I = 3/2) and the nitrogen nuclei of the porphyrin core provides detailed information about the coordination environment and the degree of covalency in the metal-ligand bonds.

Electrochemical Behavior and Redox Chemistry

Cyclic Voltammetry Studies of Porphyrin Redox Processes

Cyclic voltammetry is a key technique for investigating the redox behavior of 5,10,15,20-Tetrakis(2-pyridyl)porphyrin, revealing the potentials at which the molecule undergoes oxidation and reduction. These processes can be centered on the porphyrin ligand itself or on the coordinated metal ion.

The free-base this compound, like other tetraphenylporphyrin (B126558) derivatives, undergoes reversible one-electron oxidation and reduction steps. The first oxidation typically yields a π-cation radical, while the first reduction produces a π-anion radical. The redox potentials are influenced by the electronic nature of the meso-substituents. For instance, in a study of a tetra-ruthenated tetra(4-pyridyl)porphyrin, two quasi-reversible reduction couples observed at -0.68 V and -1.11 V were identified as porphyrin-centered redox processes acs.org. The N-methylation of pyridyl groups, as seen in related quinolylporphyrins, can make the reduction easier niscpr.res.in. For comparison, the two one-electron reduction waves for tetra(4-pyridyl)porphyrin are found at -1.38 V and -1.81 V, which are close to those of its 3-pyridyl isomer (-1.43 V and -1.85 V) niscpr.res.in.

The introduction of a metal ion into the porphyrin core significantly alters its redox behavior. The nature of the metal and its accessible oxidation states determine whether the redox processes are metal-centered or ligand-centered.

For cobalt(II) porphyrins, such as [Co(TMFPP)], two reversible one-electron reductions are typically observed, which can be assigned to the Co(II)/Co(I) and Co(I)/Co(0) couples. In [Co(TMFPP)], these occur at E1/2 = -0.91 V and E1/2 = -2.05 V vs. SCE, respectively nih.gov. The first oxidation is generally metal-centered (Co(II)/Co(III)), occurring around 0.30 V, followed by a porphyrin-centered oxidation (Por2-/Por-) at approximately 0.98 V nih.gov. The solvent can also play a role; for instance, the oxidation of Co(II) porphyrins can be broadened by the coordination of a donor solvent like DMF to the oxidized Co(III) center nih.gov.

In the case of zinc(II) porphyrins, the redox processes are typically ligand-centered due to the redox inactivity of the Zn(II) ion. Zinc(II) metalloporphyrins generally exhibit two or three one-electron reversible or quasi-reversible oxidation waves and one or two reduction waves, all of which are based on the porphyrin macrocycle nih.gov. For example, a bisacridinium-Zn(II) porphyrin conjugate showed a two-electron oxidation of the porphyrin moiety and simultaneous one-electron reductions of the two acridinium units academie-sciences.fr.

The interaction of copper with tetra(4-pyridyl)porphyrin on a Au(111) surface has been shown to involve an intramolecular redox reaction upon annealing, where coordinated Cu(0) is oxidized to Cu(II) to form the Cu(II)TPyP complex nih.gov.

| Compound | Process | E1/2 (V vs. SCE) | Solvent/Electrolyte | Reference |

|---|---|---|---|---|

| [Co(TMFPP)] | Co(II)/Co(I) | -0.91 | DMF / 0.1 M nBu4NBF4 | nih.gov |

| [Co(TMFPP)] | Co(I)/Co(0) | -2.05 | DMF / 0.1 M nBu4NBF4 | nih.gov |

| [Co(TMFPP)] | Co(II)/Co(III) | 0.30 | DMF / 0.1 M nBu4NBF4 | nih.gov |

| [Co(TMFPP)] | Por2-/Por- | 0.98 | DMF / 0.1 M nBu4NBF4 | nih.gov |

| Tetra(4-pyridyl)porphyrin | 1st Reduction | -1.38 | Not specified | niscpr.res.in |

| Tetra(4-pyridyl)porphyrin | 2nd Reduction | -1.81 | Not specified | niscpr.res.in |

Electron Transfer Mechanisms in Porphyrin Systems

The electron transfer mechanisms in porphyrin systems are fundamental to their roles in catalysis and photochemistry. The process can occur through an outer-sphere mechanism, where the electron tunnels between the electrode and the porphyrin, or an inner-sphere mechanism, which may involve coordination of the porphyrin to the electrode surface or the presence of a bridging ligand.

In metalloporphyrins, the central metal can act as the primary redox center, facilitating electron transfer. For instance, the catalytic cycle of cobalt porphyrins in CO2 reduction involves the sequential reduction of the cobalt center acs.orgnih.gov. The electronic communication between the metal center and the porphyrin macrocycle, as well as with peripheral substituents, can influence the electron transfer rates and pathways. Studies on heteromultimetallic porphyrin hybrids have shown that the electronic properties of the peripheral groups can be influenced by the metal in the porphyrin core, indicating electronic communication through the molecular framework acs.org.

Electrochemical Generation of Reactive Intermediates

Electrochemical methods can be employed to generate reactive intermediates from porphyrin precursors. The one-electron oxidation of a porphyrin generates a π-cation radical, while a one-electron reduction produces a π-anion radical. These radical ions are highly reactive species that can participate in subsequent chemical reactions.

For example, the electrogenerated radical cation of zinc β-octaethylporphyrin can undergo nucleophilic attack by pyridyl-substituted porphyrins, leading to the formation of porphyrin oligomers nih.gov. This demonstrates the potential of using electrochemistry to create novel supramolecular structures. The generation of aryl radicals from organoboron reagents has been achieved through electrochemical methods, highlighting the broader applicability of electrochemistry in generating reactive species for chemical synthesis pdx.edu. In the context of porphyrins, the photochemical reactions of porphyrin triplets can induce the formation of alkoxy and carbon-centered radicals from hydroperoxides and alcohols nih.gov.

Electropolymerization of Pyridyl-Porphyrin Films

Porphyrins bearing polymerizable groups, such as pyridyl moieties, can be electropolymerized to form thin, conductive films on electrode surfaces. This process allows for the controlled deposition of porphyrin-based materials with tailored properties. The electropolymerization of pyridyl-substituted porphyrins can occur through the nucleophilic attack of the pyridyl group on an electrogenerated porphyrin dication nih.govnih.gov.

The kinetics of film growth during electropolymerization can be monitored by techniques such as cyclic voltammetry and electrochemical quartz crystal microbalance (EQCM). The growth rate and morphology of the resulting polymer film are influenced by several factors, including the monomer concentration, the nature of the solvent and electrolyte, the potential scan rate, and the number of cycles researchgate.net.

Electrochemical Properties of Polyporphyrin Films

The electrochemical behavior of polyporphyrin films derived from this compound and its analogs is a critical aspect of their characterization, providing insights into their redox chemistry, conductivity, and potential for various applications. These films are typically formed on electrode surfaces through electropolymerization, a process that allows for controlled film growth and thickness. The resulting polymer films are generally electroactive, meaning they can undergo reversible oxidation and reduction processes.

Detailed research findings indicate that the electrochemical properties of these films are influenced by several factors, including the nature of the porphyrin monomer, the supporting electrolyte, and the solvent used during polymerization. The electropolymerization process typically involves the oxidative coupling of the pyridyl substituents, leading to a polymer backbone with intact porphyrin macrocycles. This process results in the formation of a conductive polymer film on the electrode surface.

Studies on related polyporphyrin films, such as those derived from 5,10,15,20-tetrakis(4-pyridyl)porphyrin and 5,10,15,20-tetrakis(p-aminophenyl)porphyrin, have shown that these films exhibit well-defined redox waves in their cyclic voltammograms, corresponding to the oxidation and reduction of the porphyrin units. The films are typically in an oxidized state after electrochemical synthesis, with anions from the supporting electrolyte incorporated into the film to maintain charge neutrality. It has been demonstrated that electrochemical doping can render these films electroconductive.

The electrochemical properties of these films often reveal them to be p-type semiconductors. The films can be reversibly oxidized and reduced, and this process is often accompanied by a change in color, a phenomenon known as electrochromism. The conductivity of these films can be modulated by the applied potential, with the highest conductivity generally observed in the oxidized state.

While specific data for polyporphyrin films of this compound is limited, the electrochemical behavior of a closely related ruthenated tetra-pyridyl porphyrin provides valuable insights. The cyclic voltammetry of this compound exhibits distinct redox processes. In the anodic scan, a quasi-reversible wave is observed, which is attributed to the Ru(III/II) couple. In the cathodic scan, multiple quasi-reversible waves are present, corresponding to the reduction of the porphyrin macrocycle and the bipyridine ligands.

Below is an interactive data table summarizing the key electrochemical parameters observed for a tetra-ruthenated tetra-pyridyl porphyrin, which serves as a model for the expected behavior of poly(this compound) films.

| Redox Process | Anodic Peak Potential (Epa vs. Ag/AgCl) | Cathodic Peak Potential (Epc vs. Ag/AgCl) | Description |

| Metal Center Oxidation | +0.88 V | --- | Quasi-reversible oxidation of the Ruthenium center. |

| Porphyrin Reduction I | --- | -0.68 V | First quasi-reversible reduction of the porphyrin ring. |

| Porphyrin Reduction II | --- | -1.11 V | Second quasi-reversible reduction of the porphyrin ring. |

| Ligand Reduction | --- | -1.42 V | Quasi-reversible reduction of the bipyridine ligands. |

This data is illustrative and based on a related pyridyl porphyrin complex. The exact redox potentials for poly(this compound) films may differ.

The study of such polyporphyrin films is crucial for the development of new materials for applications in electrocatalysis, chemical sensors, and electrochromic devices. The ability to tune their electrochemical and optical properties through chemical modification and electrochemical control makes them a versatile class of materials.

Supramolecular Assemblies and Molecular Recognition

Self-Assembly Strategies for Pyridyl-Porphyrins

The pyridyl substituents on the porphyrin ring are instrumental in directing the self-assembly of these molecules through various non-covalent interactions. These strategies allow for the construction of diverse and complex supramolecular architectures.

Hydrogen Bonding Interactions and Network Formation

Hydrogen bonding is a primary driving force in the self-assembly of pyridyl-porphyrins. The nitrogen atoms of the pyridyl groups can act as hydrogen bond acceptors, while other functional groups introduced onto the porphyrin or co-crystallizing molecules can serve as donors. This leads to the formation of extensive and well-defined networks.

For instance, the introduction of hydroxo ligands in tin(IV) complexes of tetra(4-pyridyl)porphyrin has been shown to result in the formation of two-dimensional networks. In these structures, the hydroxo ligands act as hydrogen bond acceptors, facilitating the supramolecular assembly of the Sn(IV)-porphyrins. mdpi.com Similarly, the use of porphyrins bearing rigid hydrogen bonding motifs, such as diacetamido-pyridyl groups, allows for the construction of various multi-porphyrin supramolecules, including dimers and tetrameric squares. nih.govacs.org An X-ray structure of a bis(diacetamido-pyridyl)porphyrin derivative revealed a hydrogen-bonded supramolecular organization mediated by water molecules. nih.gov

The interplay between metal-ligand coordination and hydrogen bonding can lead to even more complex three-dimensional architectures. In systems involving zinc complexes of tetrakis(4-hydroxyphenyl)porphyrin and bipyridyl-type ligands, extended structures are formed through a combination of pyridyl-N⋯Zn coordination and intermolecular O–H⋯N hydrogen bonds. rsc.orgrsc.org The nature of these interactions and the resulting motifs are influenced by the length and functionality of the auxiliary ligands. rsc.orgrsc.org

Furthermore, the self-assembly of porphyrin sensitizers onto nanoparticles like TiO₂ can be mediated by hydrogen bonding interactions, enabling a directional and reversible assembly process. fao.org

Pi-Pi Stacking and Aggregation Phenomena

The large, aromatic surface of the porphyrin macrocycle promotes π-π stacking interactions, which are crucial in the aggregation and self-assembly of these molecules. These interactions, where the electron-rich π systems of adjacent porphyrins overlap, contribute significantly to the stability of the resulting assemblies.

The aggregation of porphyrins is a phenomenon of great interest for various applications and is influenced by factors such as the solvent, pH, and the nature of the peripheral substituents. mdpi.commdpi.com The formation of J-type (bathochromic shift in absorption) or H-type (hypsochromic shift) aggregates is a direct consequence of different π-π stacking arrangements. mdpi.com Theoretical calculations and experimental studies have shown that close proximity and π-π stacking between a porphyrin molecule and a graphene oxide sheet are possible, particularly in non-covalent functionalization, leading to efficient photoinduced electron transfer. nih.gov

In the context of porphyrin-containing proteins, π-π interactions are prevalent between the porphyrin ring and aromatic amino acid residues, as well as between adjacent porphyrin molecules. rsc.org These interactions, with energies typically in the range of -0.5 to -2.0 kcal mol⁻¹, play a stabilizing role in the protein structure. rsc.org The geometry of these stacking interactions can vary, with face-to-face arrangements being a common motif. acs.org Studies on protoporphyrin IX aggregates suggest a single-strand face-to-face stacking geometry with a typical interplanar distance of 3.5–4.0 Å. acs.org The nature of the central metal in metalloporphyrins can also influence the pitch of twisted supramolecular assemblies formed through π-π stacking. rsc.org

Direct Porphyrin-Porphyrin Interactions

Beyond general π-π stacking, specific and direct interactions between porphyrin macrocycles can dictate the final supramolecular architecture. These interactions are often a combination of van der Waals forces, electrostatic interactions, and specific orbital overlaps.

Host-Guest Chemistry and Molecular Recognition

The well-defined cavity of the porphyrin macrocycle and the presence of peripheral binding sites make pyridyl-porphyrins excellent candidates for host-guest chemistry and molecular recognition studies.

Interactions with Macrocyclic Host Molecules (e.g., Cucurbiturils)

Porphyrins can form inclusion complexes with various macrocyclic hosts, such as cyclodextrins and cucurbiturils. These interactions can dramatically alter the physicochemical properties of the porphyrin guest. For example, the interaction of a pyridyl-porphyrin derivative with permethyl-β-cyclodextrin has been shown to be strong, leading to water-soluble assemblies with potential biological applications. nih.gov The encapsulation of the porphyrin within the host's hydrophobic cavity can lead to changes in the equilibrium between monomeric and aggregated porphyrin species. nih.gov

While direct studies on 5,10,15,20-tetrakis(2-pyridyl)porphyrin with cucurbiturils are not extensively detailed in the provided results, the principles of host-guest chemistry with porphyrins are well-established. The binding is driven by a combination of hydrophobic interactions, van der Waals forces, and, in some cases, hydrogen bonding between the host and the peripheral groups of the porphyrin.

Binding Stoichiometries and Affinities

The interaction between porphyrins and host molecules is characterized by specific binding stoichiometries and affinities. For instance, the interaction of 5-pyridyl-10,15,20-tris-(p-chlorophenyl)porphyrin with heptakis(2,3,6-tri-O-methyl)-β-cyclodextrin (TM-β-CD) preferentially forms a 1:1 inclusion complex. nih.gov

Template-directed self-assembly provides a powerful method for controlling stoichiometry in the formation of complex porphyrin nanostructures. For example, tripyridine or hexapyridine templates can direct the self-assembly of a tetraaldehyde-derived Zn(II) porphyrin and a diamine precursor to form triporphyrin and hexaporphyrin nanorings, respectively, in a one-step process. nih.gov These nanorings, with their open cavities, can act as effective hosts for fullerenes like C60 and C70, exhibiting a higher binding affinity for C70. nih.gov The formation of these host-guest complexes can be confirmed by techniques such as ¹H NMR spectroscopy, where significant chemical shift changes are observed for the protons of both the host and the guest upon complexation. nih.gov

The binding of small molecules or ions to metalloporphyrins can also be studied to determine binding constants. For example, the interaction of Co(II)- and Zn(II)tetrakis(1-methyl-4-pyridinio)porphyrin with DNA has been investigated, revealing different interaction modes (intercalation vs. outside self-stacking) depending on the metal center. acs.org

Formation of Porphyrin-Based Nanostructures and Ordered Materials

The distinct molecular architecture of this compound, along with its capacity for various intermolecular interactions, makes it a valuable building block for creating ordered supramolecular assemblies and nanostructured materials. The peripheral pyridyl groups are instrumental in directing the self-assembly of these porphyrin units into well-defined, higher-order structures through hydrogen bonding, metal coordination, and π-π stacking interactions.

The synthesis of nanostructures from porphyrin derivatives is a subject of extensive research. For instance, porphyrin nanotubes have been formed through the ionic self-assembly of tetrakis(4-sulfonatophenyl) porphyrin diacid and Sn(IV) tetra(4-pyridyl) porphyrin. researchgate.net These nanotubes are hollow, with a diameter of approximately 60 nm and lengths extending up to several micrometers. researchgate.net Similarly, the coordination of Sn(IV)-porphyrins with additional binding sites can lead to the creation of sophisticated multiporphyrin arrays and nanostructures with applications in photocatalysis. mdpi.com The specific morphology of the resulting nanostructures is highly dependent on the experimental conditions, such as solvent composition and the presence of metal ions.

Metal-organic frameworks (MOFs) represent a significant class of ordered materials derived from porphyrins. These are created by linking metal ions with organic ligands. For example, a cobalt-based MOF has been synthesized from 5,10,15,20-tetrakis((pyridin-4-yl)phenyl)porphyrin, resulting in a material with a homogeneous rectangular prism morphology. mdpi.com The incorporation of cobalt into the structure was confirmed through energy-dispersive X-ray spectroscopy. mdpi.com In another study, highly porous square-grid metal-organic frameworks were constructed from Sn(IV)porphyrins and dimeric copper(II) acetate (B1210297) hydrate. researchgate.net These structures exhibit selective gas uptake, adsorbing significantly more CO2 than N2. researchgate.net

The self-assembly process can also be guided by crystallization. Size-controllable tetragonal nanoprisms have been formed through a process called crystallization-directed ionic self-assembly, which involves evaporating a micellar solution of an anionic porphyrin and a cationic polymer on a substrate. pku.edu.cn The dimensions of these nanoprisms can be controlled by varying the initial concentration of the solution. pku.edu.cn

The table below summarizes various nanostructures and ordered materials formed from pyridyl-substituted porphyrins, highlighting the method of formation and the resulting morphology.

| Porphyrin Derivative | Method of Formation | Resulting Nanostructure/Material | Key Characteristics |

| Tetrakis(4-sulfonatophenyl) porphyrin diacid and Sn(IV) tetra(4-pyridyl) porphyrin | Ionic Self-Assembly | Hollow Nanotubes | Diameter of ~60 nm, length up to several micrometers. researchgate.net |

| 5,10,15,20-tetrakis((pyridin-4-yl)phenyl)porphyrin and Cobalt | Metal-Organic Framework Synthesis | Rectangular Prism MOF | Homogeneous morphology. mdpi.com |

| Sn(IV)porphyrins and Copper(II) acetate hydrate | Metal-Organic Framework Synthesis | Porous Square-Grid MOF | High porosity and selective CO2 uptake. researchgate.net |

| Anionic 5,10,15,20-Tetrakis(4-sulfonatophenyl) porphyrin and a cationic polymer | Crystallization-Directed Ionic Self-Assembly | Tetragonal Nanoprisms | Size-controllable by varying solution concentration. pku.edu.cn |

Catalytic Applications and Reaction Mechanisms

Photocatalysis by 5,10,15,20-Tetrakis(2-pyridyl)porphyrin and its Metal Complexes

The rich photochemistry of this compound, characterized by strong absorption in the visible region and long-lived excited states, underpins its utility as a photosensitizer in a variety of photocatalytic reactions.

Photocatalytic Hydrogen Production

The quest for clean and renewable energy sources has driven significant research into photocatalytic hydrogen evolution from water. Porphyrin-based systems, including those with pyridyl functionalities, have emerged as effective photosensitizers in this context. While specific studies focusing solely on this compound are limited, research on related pyridyl- and phenyl-substituted porphyrins provides valuable insights into its potential.

Metal complexes of porphyrins, particularly those containing platinum, have demonstrated notable activity in photocatalytic hydrogen production. nih.gov For instance, heterodinuclear complexes where a porphyrin acts as a photosensitizer and a platinum complex serves as the catalytic site have been investigated for visible-light-driven proton reduction. The activity of these systems is highly dependent on the metal center within the porphyrin moiety and the ligands at the platinum center. nih.gov The general mechanism involves the absorption of light by the porphyrin photosensitizer, leading to an excited state. This excited state can then reduce a catalyst, which in turn reduces protons to generate hydrogen gas. A sacrificial electron donor is typically required to regenerate the photosensitizer. The efficiency of hydrogen evolution is influenced by factors such as the stability of the photosensitizer and the kinetics of electron transfer. rsc.org

Photo-induced Degradation of Organic Pollutants

The photocatalytic degradation of organic pollutants offers a promising approach for wastewater treatment. Porphyrins and their metal complexes can act as efficient photocatalysts for the decomposition of various organic contaminants under visible light irradiation. rsc.org The mechanism typically involves the generation of reactive oxygen species (ROS) upon photoexcitation of the porphyrin.

Studies on various tetraphenylporphyrin (B126558) derivatives have demonstrated their ability to degrade dyes like methylene (B1212753) blue and rhodamine B. rsc.orgpsu.edu For example, a porphyrin-based porous organic polymer showed high photocatalytic activity for the degradation of rhodamine B, with 100% degradation achieved after 80 minutes of white light irradiation. rsc.org The amorphous nature of the polymer was found to be beneficial, preventing aggregation of the porphyrin molecules and ensuring the accessibility of active sites. rsc.org

While direct data for this compound is scarce in this specific application, its structural similarity to other effective photocatalytic porphyrins suggests its potential for degrading organic pollutants. The pyridyl groups can influence the electronic properties and solubility of the porphyrin, which in turn can affect its photocatalytic efficiency.

Mechanisms of Photo-induced Electron Transfer and Reactive Species Generation

The photocatalytic activity of this compound and its derivatives is fundamentally governed by photo-induced electron transfer (PET) processes and the subsequent generation of reactive species. Upon absorption of a photon, the porphyrin is promoted to an excited singlet state (S1). From this state, it can either fluoresce back to the ground state (S0) or undergo intersystem crossing to a longer-lived triplet state (T1).

This excited triplet state is a key intermediate in photocatalysis. It can participate in two main types of reactions:

Type I Mechanism: The excited porphyrin can directly transfer an electron or a hydrogen atom to a substrate molecule, resulting in the formation of radical ions.

Type II Mechanism: The excited porphyrin can transfer its energy to molecular oxygen (O2), which is in its ground triplet state, to generate highly reactive singlet oxygen (¹O₂). Singlet oxygen is a powerful oxidizing agent that can degrade a wide range of organic molecules. nih.gov

The quantum yield of singlet oxygen generation (ΦΔ) is a critical parameter for evaluating the efficiency of a photosensitizer in Type II processes. For a related compound, 5,10,15,20-tetra(quinolin-2-yl)porphyrin, a high singlet oxygen quantum yield of 0.62 was reported in tetrahydrofuran. nih.gov The efficiency of these processes is influenced by the porphyrin's structure, the central metal ion, and the surrounding environment. nih.govrsc.org For instance, the formation of complexes with polymers like polyvinylpyrrolidone (B124986) can control the photoinduced electron transfer from the porphyrin to an electron acceptor. nih.gov

Electrocatalysis and Photoelectrocatalysis

The ability of this compound and its metal complexes to mediate electron transfer reactions also makes them attractive for electrocatalytic and photoelectrocatalytic applications, where they are typically immobilized on electrode surfaces.

Oxygen Reduction Reactions and Hydrogen Peroxide Production

The electrocatalytic reduction of oxygen (ORR) is a crucial reaction in energy conversion and storage devices, such as fuel cells. Porphyrin-based catalysts, particularly those containing iron and cobalt, have been extensively studied as alternatives to expensive platinum-based catalysts. The pyridyl groups in this compound can act as coordination sites for additional metal ions, which can enhance the catalytic activity for ORR. pdx.edu

The ORR can proceed via a direct four-electron pathway to water or a two-electron pathway to hydrogen peroxide (H₂O₂). The selectivity of the catalyst determines the final product. nih.gov Electropolymerized films of a related compound, poly-tetrakis-5,10,15,20-(4-aminophenyl)porphyrin (pTAPP) and its cobalt derivative (pCoTAPP), have been shown to be effective electrocatalysts and photoelectrocatalysts for the two-electron reduction of oxygen to produce hydrogen peroxide. pdx.eduacs.orgresearchgate.net

Under photoelectrocatalytic conditions, illumination of the porphyrin-modified electrode can enhance the catalytic current and efficiency. The photoexcited porphyrin can more readily participate in the electron transfer steps of the ORR.

| Catalyst | Onset Potential (V vs Ag/AgCl) | Turnover Number (TON) for H₂O₂ | Faradaic Efficiency for H₂O₂ | Reference |

| pTAPP | -0.40 | 5–6 | ~50% (initial) | pdx.eduacs.orgresearchgate.net |

| pCoTAPP | -0.05 | 14–23 | ~50% (initial) | pdx.eduacs.orgresearchgate.net |

| Glassy Carbon | -0.58 | - | - | acs.orgresearchgate.net |

| Platinum | +0.34 | - | - | acs.orgresearchgate.net |

Table 1: Electrocatalytic and Photoelectrocatalytic Performance of Porphyrin Films for Oxygen Reduction and Hydrogen Peroxide Production. This table summarizes the key performance metrics for electropolymerized porphyrin films in the context of oxygen reduction, highlighting their potential for hydrogen peroxide synthesis.

Electrocatalytic Oxidation of Organic Substrates

Porphyrin-modified electrodes can also be employed for the electrocatalytic oxidation of various organic substrates. This application is relevant for the development of electrochemical sensors and for electrosynthesis. While specific studies on the electrocatalytic oxidation of organic substrates using this compound are not widely available, research on other porphyrin systems provides a basis for its potential in this area.

For example, porphyrin-based materials have been used to catalyze the oxidation of S(IV) species. doi.orgresearchgate.net Modified electrodes incorporating porphyrins have also been developed for the sensitive and selective detection of biologically important molecules like ascorbic acid and dopamine. The catalytic activity in these systems arises from the ability of the porphyrin to mediate electron transfer between the electrode and the analyte. The oxidation potential of the analyte is often significantly reduced at the modified electrode surface compared to a bare electrode. psu.eduworldscientific.commdpi.com

The electrocatalytic properties are highly dependent on the central metal ion of the porphyrin and the nature of the electrode material. The pyridyl groups of this compound could potentially coordinate with analytes or facilitate their interaction with the electrode surface, thereby enhancing the catalytic oxidation.

Catalysis in Organic Transformations

Metal complexes of this compound, hereafter referred to as M-T(2-Py)P, are notable for their catalytic activity in a range of organic transformations. The strategic positioning of the pyridyl nitrogen atoms allows for unique coordination environments and electronic properties at the metal center, influencing the catalyst's reactivity and selectivity. These complexes serve as versatile catalysts, facilitating reactions such as the epoxidation of olefins, carbonylation of epoxides, and the conversion of carbon dioxide.

Epoxidation of Olefins

The epoxidation of olefins is a critical transformation in organic synthesis, providing valuable epoxide intermediates. Metalloporphyrins are well-established catalysts for this reaction, often mimicking the action of cytochrome P450 enzymes. While research has broadly covered various synthetic porphyrins, the principles derived are applicable to M-T(2-Py)P systems.

Iron(III) porphyrin complexes are known to catalyze the epoxidation of olefins using oxidants like hydrogen peroxide (H₂O₂). nih.govkorea.ac.kr The catalytic activity is significantly influenced by the electronic nature of the porphyrin complex and the solvent used. nih.govkorea.ac.kr For instance, studies on various iron porphyrins have shown a direct correlation between the product yields and the Fe(III)/Fe(II) reduction potentials of the catalyst. nih.govkorea.ac.kr Electron-deficient iron porphyrins generally exhibit higher catalytic activity. nih.gov The pyridyl substituents in T(2-Py)P can modulate the electronic properties of the central metal ion, thereby influencing its catalytic efficiency.

Ruthenium porphyrin complexes are also effective catalysts for the aerobic epoxidation of olefins. acs.org The general mechanism involves the formation of a high-valent ruthenium-oxo species, which then acts as the oxygen-transfer agent to the olefin substrate. The choice of solvent and axial ligands can significantly impact the catalyst's stability and efficiency. Manganese complexes of synthetic porphyrins have also been extensively studied, particularly with sodium hypochlorite (B82951) as the oxidant, where the robustness of the porphyrin ligand is crucial for preventing catalyst degradation. rsc.org

The general catalytic cycle for olefin epoxidation by a metalloporphyrin (MP) can be summarized as follows:

Activation of the metal center by an oxidant to form a high-valent metal-oxo species (e.g., O=M(V)P or O=M(IV)P⁺•).

Attack of the olefin on the metal-oxo species.

Transfer of the oxygen atom to the olefin, forming the epoxide.

Regeneration of the initial metalloporphyrin catalyst.

Novel iron(II) complexes with pyridine-containing macrocycles have demonstrated efficient catalysis for the epoxidation of substrates like cyclooctene (B146475) and 1-decene (B1663960) using H₂O₂ under mild conditions. acs.org The activity of these systems is often dependent on the protonation state of pendant arms or the presence of non-coordinating acids, which can alter the geometry and spin state of the iron center. acs.org

| Substrate | Catalyst Type | Oxidant | Key Finding |

| Cyclohexene | Iron(III) Porphyrins | H₂O₂ | Catalyst activity correlates with the Fe(III/II) reduction potential and is affected by protic solvents. nih.govkorea.ac.kr |

| Various Olefins | Ruthenium Porphyrins | O₂ | Effective for aerobic epoxidation. acs.org |

| Cyclooctene, 1-decene | Iron(II) Pyridine (B92270) Macrocycles | H₂O₂ | Catalytic efficiency is influenced by the geometry and spin state of the iron center. acs.org |

| Various Olefins | Manganese Porphyrins | NaOCl | Catalyst stability is crucial for high efficiency. rsc.org |

Carbonylation of Epoxides

The ring-opening carbonylation of epoxides to produce β-lactones is an atom-economical transformation of significant synthetic value. This reaction is often catalyzed by bimetallic systems comprising a Lewis acidic component and a carbon monoxide (CO) source, typically a metal carbonyl anion. researchgate.netmdpi.com Porphyrin complexes, particularly those of chromium(III) and tin(IV), have been employed as highly effective Lewis acidic components. researchgate.netmdpi.comnih.gov

The generally accepted mechanism for epoxide carbonylation catalyzed by a [Lewis Acid]⁺[Co(CO)₄]⁻ system proceeds through several key steps researchgate.netresearchgate.net:

Epoxide Activation: The Lewis acidic metal center of the porphyrin coordinates to and activates the epoxide, facilitating nucleophilic attack.

Ring-Opening: The [Co(CO)₄]⁻ anion attacks the activated epoxide, leading to the opening of the oxirane ring and the formation of a cobalt-alkyl intermediate.

CO Insertion: A molecule of carbon monoxide inserts into the cobalt-alkyl bond.

Ring-Closure: The acyl-cobalt intermediate undergoes intramolecular ring-closure, releasing the β-lactone product and regenerating the cobalt carbonyl anion.

Catalysts based on chromium(III) porphyrin cations paired with a cobalt tetracarbonyl anion, [Cr(TPP)Cl][Co(CO)₄], have demonstrated high activity and selectivity for the carbonylation of a wide range of epoxides. nih.gov Similarly, tin(IV) porphyrin complexes with tetracarbonyl cobaltate anions have shown comparable reactivity and exclusive selectivity to β-lactones, achieving high turnover numbers (TONs). mdpi.com The Lewis acidity of the metal center is a critical factor, with more acidic centers leading to more active catalysts. mdpi.com The pyridyl groups of T(2-Py)P can influence the Lewis acidity of the coordinated metal, thus playing a role in the catalytic efficiency of such systems.

| Catalyst System | Epoxide Substrate | Product | Key Feature |

| [Cr(porphyrin)]⁺[Co(CO)₄]⁻ | Linear & Bicyclic Epoxides | β-Lactones | High activity and selectivity from a readily synthesized bimetallic catalyst. researchgate.netnih.gov |

| [Sn(IV)(porphyrin)]²⁺[Co(CO)₄]⁻₂ | Terminal Epoxides | β-Lactones | High efficiency (TON > 1000) and chemoselectivity for terminal over internal epoxides. mdpi.com |

CO₂ Conversion Reactions